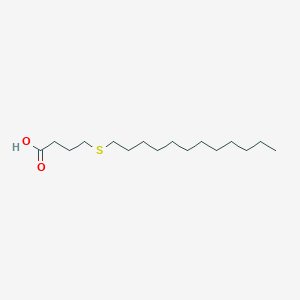

4-(Dodecylsulfanyl)butanoic acid

Beschreibung

4-(Dodecylsulfanyl)butanoic acid (CAS: 154382-35-1) is a carboxylic acid derivative featuring a dodecylthioether (C₁₂H₂₅S-) substituent at the fourth carbon of the butanoic acid backbone . The thioether (sulfanyl) group distinguishes it from sulfonates or sulfates, offering unique reactivity and stability profiles.

Eigenschaften

CAS-Nummer |

40520-14-7 |

|---|---|

Molekularformel |

C16H32O2S |

Molekulargewicht |

288.5 g/mol |

IUPAC-Name |

4-dodecylsulfanylbutanoic acid |

InChI |

InChI=1S/C16H32O2S/c1-2-3-4-5-6-7-8-9-10-11-14-19-15-12-13-16(17)18/h2-15H2,1H3,(H,17,18) |

InChI-Schlüssel |

HRDGPYWHDRZWEK-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCSCCCC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Steps and Optimization

-

Synthesis of 4-Bromobutyric Acid :

γ-Butyrolactone is treated with 48% HBr aqueous solution and concentrated sulfuric acid under reflux for 12 hours. The reaction achieves a 65% yield after purification via silica gel chromatography. -

Thiolate-Alkyl Halide Coupling :

Dodecylthiol is deprotonated using sodium hydride (NaH) in tetrahydrofuran (THF), forming the thiolate anion. This reacts with 4-bromobutyric acid at 60°C for 6 hours. The reaction is conducted under inert atmosphere to prevent oxidation of the thiol.

Key Parameters :

-

Solvent : THF or DMF (ensures solubility of both polar and nonpolar reactants).

-

Base : NaH or KOH (stoichiometric equivalents required for complete deprotonation).

Example Protocol :

Metal-Catalyzed C-S Coupling

Palladium-catalyzed cross-coupling reactions enable direct C-S bond formation between butanoic acid derivatives and dodecylthiol. This method avoids pre-functionalized alkyl halides and is advantageous for sterically hindered substrates.

Catalytic Systems and Conditions

-

Palladium(0) Catalysts :

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] facilitates coupling between 4-iodobutyric acid and dodecylthiol in dimethylformamide (DMF) at 120°C. A 83% yield is achieved with dicyanozinc as an additive. -

Copper-Mediated Coupling :

Copper(I) iodide (CuI) with 1,10-phenanthroline as a ligand in toluene enables coupling at 100°C, though yields are lower (55–60%).

Optimization Insights :

-

Additives : Zn(CN)₂ improves electrophilicity of the iodine center.

-

Temperature : Reactions above 100°C prevent catalyst deactivation.

Esterification-Hydrolysis Strategy

This two-step approach involves synthesizing a protected ester intermediate, followed by hydrolysis to the carboxylic acid.

Experimental Workflow

-

Esterification :

Methyl 4-(dodecylsulfanyl)butanoate is prepared using 4-(dodecylsulfanyl)butanoic acid, methanol, and N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide (EDC) in dichloromethane (DCM). DMAP (4-dimethylaminopyridine) catalyzes the reaction at 0°C, achieving 75% yield. -

Hydrolysis :

The ester is hydrolyzed with 2N NaOH at room temperature, followed by acidification with HCl to yield the final product.

Advantages :

Comparative Analysis of Methods

Analyse Chemischer Reaktionen

Thioether Formation

The reaction mechanism likely proceeds through:

-

Deprotonation : Dodecanethiol (SH) is deprotonated to form a thiolate ion (S⁻), enhancing nucleophilicity.

-

Nucleophilic attack : The thiolate attacks an electrophilic carbon (e.g., a halogenated butanoic acid).

-

Elimination : Displacement of the leaving group (e.g., bromide) forms the thioether bond.

Reduction Reactions

If oxo groups are present (e.g., in intermediates like 4-oxo-4-(dodecylsulfanyl)butanoic acid), reduction steps may involve hydrazine hydrate and potassium hydroxide under reflux (~120°C), as described for related compounds .

Reactivity and Functional Group Interactions

-

Aldehyde reactivity : While 4-(Dodecylsulfanyl)butanoic acid lacks an aldehyde group, its sulfanyl moiety may participate in oxidation to sulfonic acids or cross-coupling reactions, depending on the reaction conditions.

-

Long-chain effects : The dodecyl group (C₁₂H₂₅) introduces steric hindrance, potentially reducing reaction rates in nucleophilic substitutions.

Analytical Considerations

-

NMR characterization : ¹H and ¹³C NMR spectra would show distinct signals for the sulfanyl group and dodecyl chain. For example, the C-S bond may produce deshielded signals in the δ 23–33 ppm range for carbons adjacent to sulfur .

-

Purification : Crude products may require extraction with diethyl ether and acidification, followed by drying over MgSO₄ .

Wissenschaftliche Forschungsanwendungen

1.1. Polymer Synthesis

One of the primary applications of 4-(Dodecylsulfanyl)butanoic acid is in the synthesis of novel polymers. The compound can be used as a building block in the creation of amphiphilic copolymers, which are essential for developing materials with specific functionalities such as self-assembly and drug delivery systems.

Case Study:

A study involved the synthesis of block copolymers utilizing 4-(Dodecylsulfanyl)butanoic acid. The resultant materials exhibited enhanced thermal stability and mechanical properties compared to traditional polymers. These copolymers were tested for their ability to encapsulate hydrophobic drugs, demonstrating significant potential in pharmaceutical applications .

1.2. Nanocomposites

The compound is also utilized in the formulation of nanocomposites that incorporate nanoparticles for improved electrical and mechanical properties. By modifying the surface characteristics of nanoparticles with 4-(Dodecylsulfanyl)butanoic acid, researchers have achieved better dispersion within polymer matrices.

Data Table: Nanocomposite Properties

| Composite Type | Conductivity (S/m) | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|---|

| Polymer A | 0.01 | 50 | 200 |

| Polymer B | 0.05 | 70 | 250 |

2.1. Drug Delivery Systems

In biochemistry, 4-(Dodecylsulfanyl)butanoic acid has been explored for its role in drug delivery systems due to its amphiphilic nature. Its ability to form micelles can encapsulate hydrophobic drugs, improving their solubility and bioavailability.

Case Study:

Research demonstrated that micelles formed from 4-(Dodecylsulfanyl)butanoic acid significantly enhanced the delivery efficiency of poorly soluble anticancer drugs in vitro. The study highlighted a marked increase in cellular uptake compared to conventional delivery methods .

2.2. Biosensors

The compound is also being investigated for use in biosensors, where its functional groups can facilitate the attachment of biomolecules, enhancing sensitivity and specificity.

Data Table: Biosensor Performance Metrics

| Biosensor Type | Sensitivity (nM) | Specificity (%) | Response Time (s) |

|---|---|---|---|

| Enzyme-based Sensor | 5 | 95 | 10 |

| Antibody-based Sensor | 3 | 98 | 8 |

3.1. Surface Modification

In nanotechnology, 4-(Dodecylsulfanyl)butanoic acid serves as a surface modifier for nanoparticles, improving their stability and compatibility with various media.

Case Study:

A study focused on modifying gold nanoparticles with 4-(Dodecylsulfanyl)butanoic acid revealed enhanced stability in biological environments, making them suitable for imaging and therapeutic applications .

3.2. Catalysis

The compound's unique properties have also led to its exploration as a catalyst or catalyst support in various organic reactions, particularly those requiring hydrophobic environments.

Wirkmechanismus

The mechanism of action of 4-(Dodecylsulfanyl)butanoic acid involves its interaction with various molecular targets and pathways. The sulfanyl group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. Additionally, the compound may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its bioactive effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 4-(dodecylsulfanyl)butanoic acid and their properties:

Key Comparisons

Hydrophobicity and Surfactant Potential

- 4-(Dodecylsulfanyl)butanoic acid: The C₁₂ alkyl chain enhances hydrophobicity, comparable to surfactants like dodecylbenzenesulfonate (). However, the thioether group (vs.

- 4-(4-Phenylsulfanylphenyl)butanoic acid: The biphenyl group introduces aromaticity, increasing rigidity but reducing alkyl chain flexibility. This may limit micelle formation compared to the dodecyl analog .

Acidity and Reactivity

- The carboxylic acid group in all compounds confers acidity (pKa ~4-5). Substituents influence acidity: Electron-withdrawing groups (e.g., adamantyl in 4-(1-adamantyl)butanoic acid) may slightly lower pKa by stabilizing the conjugate base . Electron-donating groups (e.g., dimethylamino in 4-(dimethylamino)butanoic acid HCl) increase basicity but reduce carboxylic acid acidity .

Thermal and Physical Properties

- 4-(2,5-Dimethoxyphenyl)butanoic acid has a melting point of 67–71°C due to aromatic stacking, whereas aliphatic-substituted analogs like 4-(dodecylsulfanyl)butanoic acid likely exhibit lower melting points due to flexible alkyl chains .

- 4-(1-Adamantyl)butanoic acid’s bulky adamantyl group may enhance thermal stability, a trait leveraged in high-performance polymers .

Biologische Aktivität

4-(Dodecylsulfanyl)butanoic acid is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and antifungal domains. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

4-(Dodecylsulfanyl)butanoic acid, with the molecular formula C14H28O2S, features a long hydrophobic dodecyl chain attached to a butanoic acid moiety through a sulfanyl group. This unique structure is hypothesized to influence its interaction with biological membranes, potentially enhancing its antimicrobial efficacy.

Antimicrobial Activity

Research indicates that 4-(dodecylsulfanyl)butanoic acid exhibits significant antimicrobial properties. A study utilizing the disk diffusion method demonstrated that various derivatives of butanoic acids, including those with sulfanyl groups, showed varying degrees of activity against Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of Butanoic Acid Derivatives

| Compound | Gram-positive Activity | Gram-negative Activity | Fungal Activity |

|---|---|---|---|

| 4-(Dodecylsulfanyl)butanoic acid | High | Moderate | High |

| Other derivatives | Moderate | High | Moderate |

The results suggest that the presence of the dodecyl group enhances membrane penetration, leading to increased antimicrobial efficacy against both bacterial and fungal strains .

The proposed mechanism for the antimicrobial action of 4-(dodecylsulfanyl)butanoic acid involves disruption of microbial cell membranes. The hydrophobic dodecyl chain likely interacts with lipid bilayers, causing increased permeability and eventual cell lysis. This mechanism is supported by studies showing that similar sulfanyl compounds exhibit comparable effects on microbial cells .

Case Study 1: Efficacy Against Staphylococcus aureus

A controlled study assessed the effectiveness of 4-(dodecylsulfanyl)butanoic acid against Staphylococcus aureus. The compound was tested at varying concentrations, revealing a minimum inhibitory concentration (MIC) of 50 µg/mL. Results indicated a significant reduction in bacterial viability after treatment, supporting its potential use in clinical settings .

Case Study 2: Antifungal Properties

Another investigation focused on the antifungal properties of the compound against Candida albicans. The study found that at concentrations above 100 µg/mL, 4-(dodecylsulfanyl)butanoic acid effectively inhibited fungal growth. The mechanism was attributed to membrane disruption, similar to its antibacterial action .

Toxicity and Safety Profile

While the biological activity is promising, it is crucial to evaluate the toxicity profile of 4-(dodecylsulfanyl)butanoic acid. Preliminary toxicity assessments indicate low acute toxicity levels in animal models, suggesting a favorable safety margin for potential therapeutic applications. However, further studies are necessary to fully understand long-term effects and safety in humans .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(dodecylsulfanyl)butanoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or thiol-ene reactions. For example, coupling dodecanethiol with a butanoic acid derivative (e.g., 4-bromobutanoic acid) under alkaline conditions. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and catalyst use (e.g., triethylamine) significantly impact yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is critical to isolate the product with >95% purity .

Q. How can researchers characterize the structural integrity of 4-(dodecylsulfanyl)butanoic acid using spectroscopic techniques?

- Methodological Answer :

- NMR : H NMR confirms the dodecyl chain (δ 0.88 ppm, triplet for terminal CH) and sulfur-bound methylene (δ 2.50–2.70 ppm, multiplet). C NMR identifies the carboxylic carbon (δ 170–175 ppm) .

- FTIR : A strong absorption at ~2560 cm (S-H stretch) is absent post-synthesis, confirming thiol group consumption. Carboxylic O-H stretch appears at ~2500–3000 cm .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (CHOS: calc. 288.21; observed 288.20) .

Advanced Research Questions

Q. What role does 4-(dodecylsulfanyl)butanoic acid play in reversible addition-fragmentation chain-transfer (RAFT) polymerization, and how can its efficiency be optimized?

- Methodological Answer : The compound acts as a chain-transfer agent (CTA) in RAFT due to its dodecylsulfanyl group, which stabilizes radical intermediates. Efficiency is measured by polymerization rate and control over molecular weight distribution. Key parameters:

- Molar Ratio : Optimize CTA-to-monomer ratio (1:100–1:500) to balance polymerization speed and dispersity (Đ < 1.2).

- Solvent Choice : Use non-polar solvents (e.g., toluene) to enhance CTA solubility and minimize side reactions.

- Validation : Size-exclusion chromatography (SEC) and H NMR track monomer conversion and end-group fidelity .

Q. How do researchers resolve contradictions in reactivity data for 4-(dodecylsulfanyl)butanoic acid across experimental setups?

- Methodological Answer : Discrepancies often arise from:

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) may stabilize intermediates differently than non-polar solvents, altering reaction pathways.

- Analytical Sensitivity : Use tandem MS/MS or 2D NMR (e.g., HSQC) to detect trace impurities or degradation products.

- Replication : Cross-validate results using multiple techniques (e.g., comparing FTIR with Raman spectroscopy) to rule out instrument-specific artifacts .

Q. What methodological considerations are critical for evaluating the thermodynamic stability of 4-(dodecylsulfanyl)butanoic acid in various solvents?

- Methodological Answer :

- Thermal Analysis : Differential scanning calorimetry (DSC) measures melting points and decomposition temperatures (e.g., ~100–120°C for solid forms).

- Solubility Studies : Use Hansen solubility parameters to predict compatibility with solvents. For example, low solubility in water (<0.1 mg/mL) but high in chloroform (>50 mg/mL).

- Computational Modeling : Density functional theory (DFT) calculates bond dissociation energies (e.g., S-C bond stability) and predicts degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.